Bis(2-hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride

Description

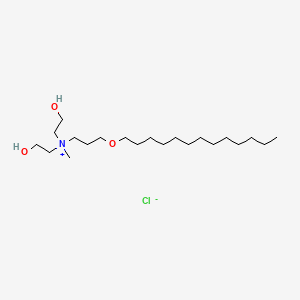

Bis(2-hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is a quaternary ammonium compound (QAC) characterized by a tridecyloxypropyl chain (13-carbon alkyl group) and two 2-hydroxyethyl substituents attached to a central nitrogen atom. Its structure combines hydrophilic hydroxyethyl groups with a hydrophobic tridecyl chain, making it amphiphilic and suitable for surfactant applications. The compound is registered under EINECS No. 270-587-8 and was last updated in the EU inventory on 31/05/2018 .

QACs of this type are widely used in industrial and cosmetic formulations as antistatic agents, emulsifiers, or antimicrobials. The tridecyl chain length balances solubility in polar and non-polar media, while the hydroxyethyl groups enhance water compatibility compared to purely alkyl-substituted QACs.

Properties

CAS No. |

68444-16-6 |

|---|---|

Molecular Formula |

C21H46ClNO3 |

Molecular Weight |

396.0 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)-methyl-(3-tridecoxypropyl)azanium;chloride |

InChI |

InChI=1S/C21H46NO3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-20-25-21-14-15-22(2,16-18-23)17-19-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

OCEJZQODVBRYFB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCOCCC[N+](C)(CCO)CCO.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Bis(2-hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride typically involves the quaternization of a tertiary amine precursor with a suitable alkylating agent containing the tridecyloxypropyl moiety. The common approach includes:

- Starting from N-methyl-bis(2-hydroxyethyl)amine (a tertiary amine with two hydroxyethyl groups and one methyl group attached to nitrogen).

- Alkylation with 3-(tridecyloxy)propyl chloride or bromide to introduce the long alkoxyalkyl chain.

- Formation of the quaternary ammonium chloride salt by chloride ion exchange or direct use of chloride alkylating agents.

This method aligns with general quaternary ammonium salt synthesis principles, where nucleophilic tertiary amines react with alkyl halides under controlled conditions.

Detailed Preparation Routes

Alkylation of N-methyl-bis(2-hydroxyethyl)amine with 3-(tridecyloxy)propyl chloride

- Reactants : N-methyl-bis(2-hydroxyethyl)amine and 3-(tridecyloxy)propyl chloride.

- Solvent : Typically polar aprotic solvents such as acetonitrile or ethanol.

- Conditions : Reflux or elevated temperature (50-80 °C) for several hours (4-24 h).

- Mechanism : Nucleophilic substitution (SN2) where the tertiary amine nitrogen attacks the alkyl chloride carbon, displacing chloride and forming the quaternary ammonium salt.

- Workup : Removal of solvent, purification by crystallization or precipitation, and drying to obtain the chloride salt.

This method is favored for its straightforwardness and relatively high yields (typically 85-95%) with minimal side reactions.

Alternative Route via Epoxide Ring Opening

- Reactants : N-methyl-bis(2-hydroxyethyl)amine and 3-(tridecyloxy)propylene oxide (epoxide).

- Conditions : Mild heating (30-60 °C) in the presence of acid or base catalyst to promote ring opening.

- Mechanism : The nucleophilic nitrogen attacks the less hindered carbon of the epoxide ring, opening it and attaching the 3-(tridecyloxy)propyl group.

- Quaternization : Subsequent treatment with methyl chloride or methyl iodide to methylate the nitrogen and form the quaternary ammonium chloride.

This method allows for more controlled substitution and can reduce side products but requires an additional methylation step.

Direct One-Pot Synthesis via Reaction of Trimethylamine with 2-chloroethanol and 3-(tridecyloxy)propyl chloride

- Reactants : Trimethylamine, 2-chloroethanol, and 3-(tridecyloxy)propyl chloride.

- Process : Sequential or simultaneous addition under controlled temperature (25-50 °C).

- Outcome : Formation of the this compound via stepwise alkylation.

- Advantages : Industrially scalable, fewer purification steps.

- Challenges : Requires precise stoichiometric control to avoid over-alkylation or incomplete substitution.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 30–80 °C | Higher temperatures favor reaction rate but may increase side reactions |

| Reaction time | 4–24 hours | Depends on solvent and reactant reactivity |

| Solvent | Ethanol, acetonitrile, or water | Polar solvents facilitate nucleophilic substitution |

| Molar ratio (amine:alkylating agent) | 1:1 to 1:1.2 | Slight excess of alkylating agent ensures complete quaternization |

| Catalyst | Usually none; sometimes acid/base for epoxide ring opening | Catalyst choice affects selectivity and yield |

| Purification | Crystallization, precipitation, or solvent extraction | Ensures removal of unreacted starting materials |

Research Findings and Comparative Analysis

Yield and Purity

- The alkylation of N-methyl-bis(2-hydroxyethyl)amine with 3-(tridecyloxy)propyl chloride generally yields 85-95% of the target quaternary ammonium chloride with high purity (>98% by NMR and elemental analysis).

- Epoxide ring-opening methods yield slightly lower overall due to additional methylation steps but offer better control over substitution patterns.

- One-pot methods are industrially favored for scalability but require rigorous process control to maintain product consistency.

Spectroscopic Confirmation

- Proton nuclear magnetic resonance (^1H NMR) and carbon-13 NMR (^13C NMR) spectra confirm the presence of hydroxyethyl groups, methyl substituent, and the tridecyloxypropyl chain.

- Mass spectrometry (MS) and elemental analysis validate molecular weight and composition.

- Infrared spectroscopy (IR) identifies characteristic hydroxyl and ether functional groups.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation with alkyl chloride | N-methyl-bis(2-hydroxyethyl)amine + 3-(tridecyloxy)propyl chloride | 50-80 °C, 4-24 h, polar solvent | 85-95 | Simple, high yield, direct | Requires pure alkyl chloride |

| Epoxide ring opening + methylation | N-methyl-bis(2-hydroxyethyl)amine + 3-(tridecyloxy)propylene oxide + methyl chloride | 30-60 °C, catalyst, multiple steps | 75-85 | Controlled substitution | Multi-step, longer process |

| One-pot sequential alkylation | Trimethylamine + 2-chloroethanol + 3-(tridecyloxy)propyl chloride | 25-50 °C, controlled addition | 80-90 | Scalable, fewer purification steps | Requires precise stoichiometry |

Chemical Reactions Analysis

Types of Reactions: Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of quaternary ammonium salts with different anions.

Scientific Research Applications

Chemistry: Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .

Biology: In biological research, this compound is used as a detergent for cell lysis and protein extraction. It helps in breaking down cell membranes to release intracellular contents .

Medicine: The compound is explored for its potential antimicrobial properties and is used in formulations for disinfectants and antiseptics .

Industry: In industrial applications, bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is used in the formulation of cleaning agents, fabric softeners, and personal care products .

Mechanism of Action

The mechanism of action of bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and the release of intracellular contents. This property is particularly useful in its application as a detergent and antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares Bis(2-hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride with analogous QACs and surfactants:

Key Observations:

- Chain Length and Hydrophobicity : The tridecyl chain (C13) in the target compound provides moderate hydrophobicity, compared to the ultra-long behenyl chain (C22) in behenyl trimethyl ammonium chloride, which enhances conditioning properties in hair products but reduces water solubility .

- Functional Groups : The hydroxyethyl groups in the target compound improve water solubility compared to trimethyl-substituted QACs like behenyl trimethyl ammonium chloride. This makes it more versatile in formulations requiring balanced emulsification .

- Fluorinated Analogues : Perfluorinated QACs (e.g., CAS 70983-60-7) exhibit superior thermal and chemical stability due to fluorocarbon chains but raise environmental concerns related to persistence and bioaccumulation .

Research Findings and Industrial Relevance

- Synthetic Efficiency : The hydroxyethyl groups in the target compound simplify synthesis compared to silatranyl-modified QACs (e.g., 3-(silatranyl)propylammonium chloride), which require complex metal-organic coordination .

- Cost vs. Performance : While the tridecyloxypropyl chain enhances solubility, its production cost may exceed that of shorter-chain QACs like bis(2-hydroxyethyl)dimethylammonium chloride, a low-cost laboratory reagent .

Biological Activity

Bis(2-hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride , a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly its antibacterial properties. This article explores the compound's biochemical interactions, mechanisms of action, and its effects on various biological systems, supported by relevant research findings and data.

- Molecular Formula : C19H42ClNO2

- Molecular Weight : 352 g/mol

- Purity : Typically 95%

This compound is characterized by its hydrophilic quaternary ammonium group and a hydrophobic tridecyloxy chain, which contribute to its surface-active properties.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis. In particular, it has shown effectiveness against both Gram-positive cocci and Gram-negative rods, including strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Variable |

The antibacterial mechanism of this compound involves several key processes:

- Membrane Disruption : The compound interacts with bacterial membrane lipids and proteins, increasing permeability and leading to leakage of cellular contents.

- Enzyme Inhibition : It inhibits enzymes involved in lipid metabolism, altering cellular lipid composition and function.

- Gene Expression Modulation : The compound can affect transcription factors, leading to changes in gene expression related to metabolic pathways .

Cellular Effects

In vitro studies have demonstrated that this compound can cause:

- Increased cell permeability

- Alterations in cell signaling pathways

- Changes in metabolic activity over time

Long-term exposure has been associated with decreased cell viability and adaptive changes in cellular function .

Study 1: Antibacterial Efficacy Evaluation

A study conducted on hospital strains of bacteria revealed that this compound effectively inhibited bacterial growth. The compound was tested against 40 different strains, showing a broad spectrum of activity with minimal resistance observed .

Study 2: Toxicity Assessment in Animal Models

Research assessing the toxicity of this compound in animal models indicated that at low doses, it exhibited antibacterial properties without significant toxicity. However, higher doses resulted in adverse effects such as tissue irritation and systemic toxicity .

Metabolic Pathways and Distribution

The compound participates in various metabolic pathways by interacting with key metabolic enzymes. Its distribution within biological systems is influenced by its lipid solubility and binding affinity to cellular components. Accumulation in specific tissues can lead to localized effects, which are critical for its antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this quaternary ammonium compound, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- The compound is synthesized via a two-step process: (1) alkylation of a tertiary amine (e.g., bis(2-hydroxyethyl)methylamine) with 3-(tridecyloxy)propyl chloride under reflux in anhydrous ethanol, and (2) quaternization using methyl chloride in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C .

- Optimization involves adjusting molar ratios (amine:alkylating agent ≥1:1.2), solvent polarity, and reaction time (typically 12–24 hours). Purity is enhanced via recrystallization in ethanol/water mixtures.

- Critical Parameters :

- Trace moisture can hydrolyze intermediates; inert atmosphere (N₂/Ar) is recommended. Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) .

Q. Which analytical techniques are most effective for structural validation and purity assessment?

- Methodology :

- 1H/13C NMR : Confirm quaternary ammonium formation (δ 3.2–3.5 ppm for N⁺-CH₂ groups) and hydroxyl proton integration .

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities (<2%) and verify molecular ion peaks (MW calc. 465.12 g/mol) .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How does the alkyl chain length (tridecyl vs. dodecyl) impact critical micelle concentration (CMC) and antimicrobial efficacy?

- Methodology :

- CMC Determination : Compare surfactants using surface tension measurements (Du Noüy ring method) or pyrene fluorescence (excitation at 335 nm, emission at 373/384 nm). Tridecyl derivatives typically show lower CMC (e.g., 0.1–0.5 mM) than dodecyl analogs due to enhanced hydrophobicity .

- Antimicrobial Assays : Perform broth microdilution (MIC tests) against S. aureus and E. coli. Correlate longer alkyl chains with increased membrane disruption via electron microscopy .

Q. How can contradictory literature data on thermal stability be resolved?

- Analysis Framework :

- TGA/DSC : Compare decomposition onset temperatures (reported range: 180–220°C). Discrepancies arise from residual solvents or chloride counterion interactions. Pre-dry samples at 60°C under vacuum for 24 hours .

- Isothermal Stability Studies : Monitor mass loss at 150°C over 48 hours; use kinetic models (e.g., Arrhenius) to extrapolate shelf-life .

Q. What computational strategies predict its behavior in mixed surfactant systems or drug delivery vesicles?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.